3-Dimethylphosphorylpropan-1-amine

描述

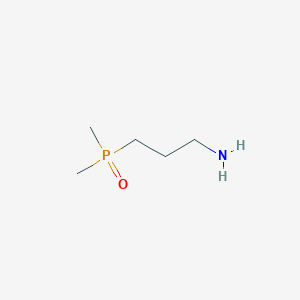

Structure

3D Structure

属性

IUPAC Name |

3-dimethylphosphorylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NOP/c1-8(2,7)5-3-4-6/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVEIOYHQNTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-17-1 | |

| Record name | 3-(dimethylphosphoryl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Dimethylphosphorylpropan 1 Amine

Retrosynthetic Analysis and Design of Precursor Molecules for 3-Dimethylphosphorylpropan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered, leading to distinct precursor molecules.

The first disconnection is at the Carbon-Nitrogen (C-N) bond of the primary amine. This suggests a precursor molecule containing the dimethylphosphorylpropyl group, which can then be aminated. A logical precursor would be a 3-dimethylphosphorylpropanal or a related carbonyl compound, which could undergo reductive amination.

The second key disconnection is at the Phosphorus-Carbon (P-C) bond. This approach involves building the carbon backbone first and then introducing the dimethylphosphoryl group. A suitable precursor would be a 3-aminopropanol derivative where the hydroxyl group can be converted to a leaving group for subsequent phosphorylation, or a protected 3-aminopropanal (B1211446) for a Michaelis-Arbuzov type reaction.

These two main retrosynthetic pathways guide the design of the forward synthetic strategies.

Development and Optimization of Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several routes, primarily involving alkylation and phosphorylation or reductive amination pathways.

Alkylation and Phosphorylation Approaches to the this compound Backbone

One of the classical approaches involves the formation of the P-C bond as a key step. This can be achieved through the Michaelis-Arbuzov reaction. In this method, a trialkyl phosphite (B83602), such as trimethyl phosphite, reacts with a 3-halopropylamine derivative. To prevent side reactions with the amine, it is typically protected with a suitable protecting group (e.g., Boc or Cbz). The reaction sequence would involve:

Protection of the amino group of 3-bromopropan-1-amine.

Reaction of the protected 3-bromopropan-1-amine with trimethyl phosphite to form the corresponding phosphonate (B1237965) ester.

Hydrolysis of the phosphonate ester to the phosphonic acid, followed by esterification to the dimethyl ester, or direct conversion to the dimethylphosphoryl group.

Deprotection of the amino group to yield this compound.

An alternative phosphorylation approach could involve the reaction of a Grignard reagent derived from a protected 3-halopropane with dimethylchlorophosphite.

Reductive Amination Pathways for this compound Synthesis

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.comlibretexts.org This pathway would start with a precursor containing the dimethylphosphoryl group. A plausible synthesis would be:

Synthesis of 3-dimethylphosphorylpropanal. This can be prepared from acrolein and dimethylphosphine (B1204785) oxide via a Michael addition.

The resulting aldehyde is then reacted with ammonia (B1221849) in the presence of a reducing agent. youtube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the aldehyde in the presence of the amine. masterorganicchemistry.com The reaction can often be performed in a one-pot procedure where the aldehyde, ammonia, and reducing agent are mixed together. youtube.com

Multi-Step Synthesis Optimization and Yield Enhancement

Reaction Conditions: Temperature, reaction time, and concentration of reactants can be fine-tuned for each step to maximize product formation and minimize side reactions. For instance, in the Michaelis-Arbuzov reaction, controlling the temperature is critical to prevent unwanted side products.

Catalyst and Reagent Selection: The choice of catalyst and reagents can significantly impact the yield. In reductive amination, while NaBH3CN is effective, exploring other reducing agents or catalytic systems, such as transfer hydrogenation, could lead to improved yields and selectivity. organic-chemistry.org

Purification Methods: Efficient purification at each step is essential to ensure the purity of the intermediates, which in turn affects the subsequent reaction steps. Techniques like column chromatography, distillation, and crystallization are employed.

Telescoped Reactions: Combining multiple reaction steps into a single continuous process without isolating the intermediates can reduce waste and improve throughput. nih.gov For example, the formation of the imine and its subsequent reduction in a reductive amination can be performed in one pot. youtube.com

Stereoselective Synthesis Methodologies for Chiral Analogs of this compound (If Applicable)

Currently, there is no readily available information in the scientific literature regarding the stereoselective synthesis of chiral analogs of this compound. The parent molecule itself is not chiral. However, if a chiral center were to be introduced into the propyl chain, for example at the C-2 position, stereoselective synthesis would become a relevant consideration. In such hypothetical cases, asymmetric synthesis strategies could be employed. These might include the use of chiral catalysts for the key bond-forming reactions or the use of chiral starting materials derived from the chiral pool. nih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org Several of these principles can be applied to the synthesis of this compound:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination generally has a good atom economy.

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids. unive.it

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. ucl.ac.uk For instance, catalytic hydrogenation in reductive amination is a greener alternative to the use of metal hydrides.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rsc.org

Waste Prevention: Designing syntheses to produce minimal waste. Telescoping reactions can significantly reduce waste by eliminating workup and purification steps for intermediates. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Structural and Spectroscopic Investigations of 3 Dimethylphosphorylpropan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Dimethylphosphorylpropan-1-amine, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques provides a comprehensive understanding of its molecular framework and connectivity.

Phosphorus-31, Carbon-13, and Proton NMR Elucidation of this compound

Phosphorus-31 (³¹P) NMR: The ³¹P NMR spectrum is the most direct method for observing the phosphorus center. cymitquimica.comoxinst.com Since ³¹P has a natural abundance of 100% and a spin of ½, it typically yields sharp signals with a wide chemical shift range, making it highly informative. oxinst.comhuji.ac.il For this compound, the phosphorus atom is in a phosphine (B1218219) oxide moiety, which is a pentavalent, tetracoordinate phosphorus center. The chemical shift for such a group is expected to appear in a specific region of the ³¹P NMR spectrum. In a proton-decoupled ³¹P NMR spectrum, a single signal would be anticipated. If proton coupling is allowed, this signal would be split by the protons on the adjacent methyl and methylene (B1212753) groups.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, several distinct proton signals are expected. The methyl protons directly attached to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus. The protons of the propyl chain would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-phosphorus (H-P) couplings. The methylene group adjacent to the phosphoryl group (P-CH₂), the central methylene group (CH₂-CH₂-CH₂), and the methylene group adjacent to the amine (CH₂-NH₂) would each have a unique chemical shift and multiplicity. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. docbrown.info

Carbon-13 (¹³C) NMR: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. docbrown.info For this compound, four signals are expected: one for the two equivalent methyl carbons attached to the phosphorus, and one for each of the three carbons in the propyl chain. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms (P, O, and N). docbrown.info Furthermore, coupling between the ¹³C and ³¹P nuclei would result in the splitting of the carbon signals, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the nuclei.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ³¹P | 30 - 50 | Multiplet (in ¹H coupled) | - |

| ¹H (P-(CH₃)₂) | 1.0 - 1.5 | Doublet | ²J(P,H) ≈ 12-15 |

| ¹H (P-CH₂) | 1.5 - 2.0 | Multiplet | ²J(P,H), ³J(H,H) |

| ¹H (-CH₂-) | 1.6 - 2.2 | Multiplet | ³J(H,H), ⁴J(P,H) |

| ¹H (CH₂-N) | 2.8 - 3.2 | Multiplet | ³J(H,H) |

| ¹H (-NH₂) | 1.0 - 3.0 (variable) | Broad Singlet | - |

| ¹³C (P-(CH₃)₂) | 15 - 25 | Doublet | ¹J(P,C) ≈ 50-60 |

| ¹³C (P-CH₂) | 25 - 35 | Doublet | ¹J(P,C) ≈ 80-90 |

| ¹³C (-CH₂-) | 20 - 30 | Doublet | ²J(P,C) ≈ 3-5 |

| ¹³C (CH₂-N) | 40 - 50 | Singlet | ³J(P,C) ≈ 0-2 |

Note: These are predicted values and may vary based on solvent and experimental conditions. The data is not derived from published experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in one-dimensional spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, cross-peaks would be observed between the protons of adjacent methylene groups in the propyl chain, confirming their connectivity. For instance, the P-CH₂ protons would show a correlation to the central -CH₂- protons, which in turn would correlate with the CH₂-N protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduwikipedia.org This is a highly sensitive technique that would show a cross-peak for each C-H bond in the molecule. columbia.eduwikipedia.org It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. researchgate.netyoutube.com For this compound (C₅H₁₄NOP), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The observation of an ion with this precise m/z value in an HRMS experiment would provide strong evidence for the compound's elemental composition.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₅H₁₅NOP⁺ | 136.0886 |

Note: This is a calculated value. The observed mass in an experiment should be within a few parts per million (ppm) of this value.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. libretexts.org

For this compound, the fragmentation pathways would be dictated by the presence of the phosphoryl and amine functional groups. Common fragmentation patterns for aliphatic amines involve cleavage of the C-C bond alpha to the nitrogen atom. miamioh.edu The presence of the phosphoryl group would also influence the fragmentation.

Plausible Fragmentation Pathways:

A primary fragmentation would likely be the loss of the amine group or parts of the propyl chain. Alpha-cleavage next to the nitrogen atom would lead to the formation of a stable iminium ion. Cleavage of the P-C bonds is also a possibility.

Predicted Key Fragment Ions in MS/MS:

| m/z of Fragment Ion | Plausible Formula | Plausible Neutral Loss |

| 119 | C₅H₁₂OP⁺ | NH₃ |

| 77 | (CH₃)₂PO⁺ | C₃H₇N |

| 58 | C₃H₈N⁺ | (CH₃)₂PO |

Note: These are predicted fragmentation patterns and the actual observed fragments and their relative intensities would depend on the experimental conditions of the MS/MS analysis.

X-ray Crystallography and Solid-State Structural Characterization of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of sufficient quality and size is required. While no crystal structure for this compound has been reported in the literature, it is possible to discuss the potential for its structural determination and the information that could be obtained.

The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the phosphoryl oxygen) suggests that this compound has the potential to form a well-ordered crystalline lattice through intermolecular hydrogen bonding.

If a suitable crystal of this compound or one of its derivatives (e.g., a salt with an acid) could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between all atoms and the angles between the bonds could be determined.

Conformation: The torsional angles along the propyl chain would reveal the preferred conformation of the molecule in the solid state.

Intermolecular interactions: The nature and geometry of hydrogen bonds and other intermolecular forces holding the crystal lattice together would be elucidated.

The hydrochloride salt of this compound is commercially available, suggesting that it forms a stable, likely crystalline solid. cymitquimica.com A crystal structure of this salt would reveal the protonation site (the amine nitrogen) and the hydrogen bonding interactions between the ammonium (B1175870) group, the phosphoryl oxygen, and the chloride anion. Such data would be invaluable for understanding the solid-state properties of this class of compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures. elsevierpure.com These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the functional groups present and their bonding environments. nih.gov For this compound, the IR and Raman spectra would be characterized by vibrations of its key functional moieties: the phosphoryl group (P=O), the P-C and C-C bonds of the propyl chain, the C-N bond, and the primary amine group (-NH2).

Confirmation of the formation of aminophosphonates through synthetic routes is often achieved by using IR spectroscopy to observe the appearance of characteristic bands for functional groups like P=O, P-C, and N-C, alongside the disappearance of bands from starting materials. mdpi.com

Expected Vibrational Modes for this compound:

P=O Stretching: The phosphoryl group is one of the most prominent features in the vibrational spectrum of organophosphorus compounds. It typically gives rise to a very strong and sharp absorption band in the IR spectrum, generally found in the range of 1250-1100 cm⁻¹. In a study of selected aminophosphonates, the P=O stretching vibration was observed at 1120 cm⁻¹. mdpi.com The exact frequency is sensitive to the electronic and steric environment of the phosphorus atom.

P-C and P-O-C Vibrations: The vibrations involving the phosphorus-carbon bond are generally weaker than the P=O stretch and appear at lower frequencies. The P-C stretching vibrations are expected in the 800-650 cm⁻¹ region. If the compound were an ester (containing a P-O-C linkage), characteristic bands would appear around 1050-950 cm⁻¹ for the asymmetric stretch and 770-650 cm⁻¹ for the symmetric stretch. mdpi.comdtic.mil

N-H Vibrations: The primary amine group (-NH₂) exhibits several characteristic vibrations. The N-H stretching vibrations appear as two bands (one symmetric, one asymmetric) in the 3500-3200 cm⁻¹ region for a free amine. In a study on aminophosphonates, an N-H band was identified at 3309 cm⁻¹. mdpi.com Hydrogen bonding can cause these bands to broaden and shift to lower frequencies. The N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ range. mdpi.com

C-H Vibrations: The aliphatic propyl chain and the methyl groups attached to the phosphorus atom will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). C-H bending vibrations for the methylene (-CH₂) and methyl (-CH₃) groups will appear in the 1470-1350 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is of medium to weak intensity and is found in the 1250-1020 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. While the P=O and N-H stretching vibrations are strong in the IR spectrum, C-C and P-C backbone vibrations may be more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | Medium-Strong | Medium | Two bands expected for a primary amine. Position is sensitive to hydrogen bonding. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong | Strong | Includes stretches from the propyl chain and methyl groups. |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong | Weak | |

| C-H Bend (scissoring/deformation) | 1470 - 1350 | Medium | Medium | |

| P=O Stretch | 1250 - 1100 | Very Strong | Medium-Weak | A characteristic and intense band for phosphoryl compounds. |

| C-N Stretch | 1250 - 1020 | Medium-Weak | Medium | |

| P-C Stretch | 800 - 650 | Medium-Strong | Strong |

This table is representative and based on data from analogous aminophosphonate compounds. Actual values for this compound would require experimental measurement.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (If Chiral Variants are Studied)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

Applicability to this compound:

This compound, in its standard form, is an achiral molecule. It does not possess a stereocenter (a carbon or other atom with four different substituents), nor does it exhibit other forms of chirality like atropisomerism or planar chirality. As a result, this compound will not exhibit a Circular Dichroism or Optical Rotatory Dispersion spectrum. These techniques are, by their nature, silent for achiral compounds.

Hypothetical Chiral Variants:

If a chiral variant of this molecule were to be synthesized and studied, chiroptical spectroscopy would become an indispensable tool for its stereochemical assignment. For instance, if one of the methyl groups on the phosphorus atom were replaced with a different substituent, or if a stereocenter were introduced into the propyl chain, the resulting enantiomers would have mirror-image CD and ORD spectra.

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. For a hypothetical chiral analog, the CD spectrum would show positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores (e.g., the phosphoryl group or any aromatic moieties that might be introduced). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter(s). CD spectroscopy is widely used to determine the enantiomeric excess and absolute configuration of chiral molecules. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the variation of specific rotation with wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. While closely related to CD, ORD was historically a primary tool for stereochemical determination.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Dimethylphosphorylpropan 1 Amine

Acid-Base Properties and Protonation Equilibria of the Amine Functionality in 3-Dimethylphosphorylpropan-1-amine

The amine functionality of this compound confers basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, forming a protonated ammonium (B1175870) species. This equilibrium is fundamental to its behavior in aqueous and protic solutions.

The protonation equilibrium can be represented as follows: (CH₃)₂P(O)(CH₂)₃NH₂ + H₂O ⇌ (CH₃)₂P(O)(CH₂)₃NH₃⁺ + OH⁻

The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated form, 3-dimethylphosphorylpropan-1-ammonium, will predominate.

Nucleophilic Reactivity of the Amine Group in Derivatization Reactions

The primary amine group in this compound is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in a variety of derivatization reactions, forming new carbon-nitrogen or sulfur-nitrogen bonds.

Acylation: this compound reacts with acylating agents such as acyl chlorides, acid anhydrides, and isocyanates to form stable amide or urea (B33335) derivatives. For example, the reaction with isocyanates and isothiocyanates proceeds smoothly to yield N-substituted carbamoyl (B1232498) and thiocarbamoyl derivatives, respectively. researchgate.netresearchgate.net This reactivity highlights the nucleophilic character of the amine, which attacks the electrophilic carbonyl or thiocarbonyl carbon of the reagent. researchgate.net

A general scheme for the acylation with an isocyanate is: (CH₃)₂P(O)(CH₂)₃NH₂ + R-N=C=O → (CH₃)₂P(O)(CH₂)₃NH-C(O)NH-R

These reactions are significant for creating more complex molecules where the phosphine (B1218219) oxide moiety is linked to other functional units. researchgate.net

Sulfonylation: In a similar fashion, the amine group can be sulfonylated by reacting with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base. This reaction, a variation of the Hinsberg test, produces stable sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the elimination of hydrogen chloride. While specific examples for this compound are not detailed in available literature, this is a general and predictable reaction for primary amines.

A general scheme for sulfonylation is: (CH₃)₂P(O)(CH₂)₃NH₂ + R-SO₂Cl → (CH₃)₂P(O)(CH₂)₃NH-SO₂-R + HCl

As a primary amine, this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary, tertiary, and ultimately, quaternary ammonium salts. The reaction proceeds via an Sₙ2 mechanism. However, controlling the extent of alkylation can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to mixtures of products.

To achieve mono-alkylation, reductive amination is often a preferred method, which involves the formation of a Schiff base followed by reduction. For exhaustive alkylation to the quaternary ammonium salt, an excess of a reactive alkylating agent, such as methyl iodide, would be used.

Expected Alkylation Products:

| Reactant | Product Type | General Structure |

|---|---|---|

| R-X | Secondary Amine | (CH₃)₂P(O)(CH₂)₃NH-R |

| 2 R-X | Tertiary Amine | (CH₃)₂P(O)(CH₂)₃N(R)₂ |

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. scilit.comresearchgate.netresearchgate.net The reaction is reversible and is often driven to completion by removing the water formed during the reaction. researchgate.net

The general reaction is as follows: (CH₃)₂P(O)(CH₂)₃NH₂ + R₂C=O ⇌ (CH₃)₂P(O)(CH₂)₃N=CR₂ + H₂O

The synthesis of Schiff bases from the closely related aminomethyl-dimethyl-phosphine oxide has been reported, indicating that this compound would behave similarly. researchgate.net These imine derivatives are valuable intermediates in organic synthesis and can act as ligands in coordination chemistry.

Reactivity and Interactions Involving the Phosphoryl Group

The phosphoryl group (P=O) is a dominant feature of the molecule's reactivity, characterized by a highly polar bond with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom.

The oxygen atom of the phosphoryl group is a hard Lewis base, making it an excellent donor for coordination to a wide variety of metal ions, particularly hard and borderline metal centers. rsc.org Aminophosphine (B1255530) oxides (AmPOs) are recognized as effective and versatile ligands in coordination chemistry, with applications in areas such as actinide separation. rsc.org

This compound can function as a bidentate ligand, coordinating to a metal center through both the phosphoryl oxygen and the amine nitrogen, forming a stable chelate ring. Alternatively, it can act as a monodentate ligand through the more basic phosphoryl oxygen. The coordination behavior depends on the metal ion, the solvent, and the presence of other competing ligands. The strong basicity of the P=O group makes it a powerful coordinating agent.

Potential Coordination Modes:

| Coordination Mode | Description |

|---|---|

| Monodentate | Coordination occurs solely through the phosphoryl oxygen atom. |

| Bidentate (Chelating) | Coordination involves both the phosphoryl oxygen and the amine nitrogen, forming a stable ring structure with the metal center. |

The formation of stable complexes with various transition metals and lanthanides is a key feature of the chemistry of aminophosphine oxides. rsc.org

Hydrogen Bonding Interactions Mediated by the Phosphoryl Moiety

The phosphoryl (P=O) group in this compound is a potent hydrogen bond acceptor. The significant difference in electronegativity between phosphorus and oxygen results in a highly polarized bond, with a partial negative charge on the oxygen atom. This characteristic allows for the formation of strong hydrogen bonds with suitable donor molecules.

Theoretical studies on simple phosphine oxides, such as trimethylphosphine (B1194731) oxide, have shown that they can form exceptionally strong hydrogen bonds with hydrogen bond donors like water, alcohols, and even other amine groups. enamine.netacs.org The interaction energies for these bonds can be substantial, in some cases approaching the strength of strong hydrogen bonds (>12 kcal/mol). acs.org

In the context of this compound, the phosphoryl oxygen can engage in both intermolecular and intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding:

In solution or in the solid state, the phosphoryl oxygen can form hydrogen bonds with proton donors present in the medium. For instance, in protic solvents like water or alcohols, the P=O group will be strongly solvated through hydrogen bonding. Similarly, it can form hydrogen bonds with other molecules of this compound, where the N-H protons of the primary amine on one molecule interact with the P=O group of another. This type of interaction can lead to the formation of dimers or larger aggregates in non-polar solvents.

Intramolecular Hydrogen Bonding:

The presence of the primary amine at the propyl chain allows for the possibility of intramolecular hydrogen bonding, where one of the N-H protons interacts with the phosphoryl oxygen of the same molecule. This would lead to the formation of a six-membered ring-like conformation. The stability of such a conformation would depend on the energetic favorability of this intramolecular interaction versus intermolecular hydrogen bonding with other molecules or solvent. The formation of intramolecular hydrogen bonds in similar structures has been shown to influence molecular conformation and properties. enamine.net

The strength of these hydrogen bonds can be investigated using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the P=O stretching frequency is known to shift upon hydrogen bond formation. nih.govrsc.org Nuclear magnetic resonance (NMR) spectroscopy, particularly changes in the ³¹P chemical shift, can also provide evidence for and quantify the strength of these interactions. nih.gov

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Intermolecular | N-H (from another molecule) | P=O | Influences bulk properties like boiling point and viscosity. |

| Intermolecular | Solvent (e.g., H₂O, ROH) | P=O | Affects solubility in protic solvents. |

| Intramolecular | N-H | P=O | Can influence the molecule's conformation and reactivity. |

Thermal and Photochemical Stability Profiles and Degradation Pathways of this compound

The stability of this compound is influenced by temperature and exposure to light. The presence of both a C-P bond and a C-N bond, along with the P=O group, provides multiple potential sites for degradation.

Thermal Stability:

Aminophosphine oxides are generally considered to be thermally stable compounds. iaea.orgresearchgate.net However, at elevated temperatures, decomposition can occur. Studies on the thermal degradation of organophosphorus compounds, including flame retardants, indicate that the initial degradation often involves the elimination of a phosphorus-containing acid. nih.gov For this compound, a plausible thermal degradation pathway could involve the intramolecular cyclization of the amino group onto the phosphorus atom, followed by elimination or rearrangement.

Another potential degradation pathway at high temperatures is the cleavage of the C-P or C-N bonds. Computational studies on the thermal decomposition of glyphosate, an organophosphorus compound with an amino group, suggest that the elimination of phosphorous acid is a favored pathway. chemrxiv.org A similar mechanism for this compound would lead to the formation of N-propylidenemethanamine and dimethylphosphinous acid.

The thermal stability is also dependent on the surrounding atmosphere. In the presence of oxygen, oxidative degradation pathways will become significant.

Photochemical Stability:

The photochemical stability of this compound is expected to be limited, particularly in the presence of photosensitizers or UV light. Organophosphorus compounds are known to undergo photodegradation. acs.orgcapes.gov.br The primary amine group can also be susceptible to photochemical reactions.

Possible photochemical degradation pathways include:

Homolytic Cleavage: UV radiation can provide sufficient energy to break the C-P or C-N bonds, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Photooxidation: In the presence of oxygen and light, photooxidative degradation can occur. This could involve the oxidation of the primary amine to a nitro or other oxidized nitrogen species, or the further oxidation of the phosphorus center. The use of photocatalysts like ZnO/rGO has been shown to enhance the degradation of organophosphorus pesticides. rsc.org

The specific degradation products will depend on the wavelength of light, the presence of oxygen, and the solvent.

Oxidative and Reductive Transformations of this compound

The phosphorus and nitrogen centers in this compound exhibit different reactivity towards oxidizing and reducing agents.

Oxidative Transformations:

The phosphorus atom in the phosphoryl group is in a high oxidation state (P(V)) and is therefore generally resistant to further oxidation. However, the primary amine group can be readily oxidized. Common oxidizing agents can convert the primary amine to a variety of functional groups, including:

Hydroxylamine: Mild oxidation.

Nitroso: Further oxidation.

Nitro: Strong oxidation.

The choice of oxidant and reaction conditions will determine the final product. For example, hydrogen peroxide or Caro's acid (peroxymonosulfuric acid) are often used for such transformations.

While the P=O group itself is stable, the carbon backbone can be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the C-C, C-N, or C-P bonds. The oxidation of phosphines to phosphine oxides is a common reaction, but since this compound already contains a phosphine oxide, this reaction is not relevant for the phosphorus center. wikipedia.orgacs.orgnih.gov

Reductive Transformations:

The phosphoryl group (P=O) can be reduced to a phosphine (P). This reduction is a challenging transformation due to the high strength of the P=O bond. rsc.org However, a variety of reducing agents have been developed for this purpose, including:

Silanes: Trichlorosilane (HSiCl₃) and other silanes are effective reducing agents for phosphine oxides, often requiring high temperatures or catalysts. acs.orgrsc.orgnih.gov

Boranes and Aluminum Hydrides: While powerful, these reagents can sometimes lack selectivity. organic-chemistry.org

Metal-catalyzed reductions: Various transition metal complexes can catalyze the reduction of phosphine oxides.

The reduction of the P=O group in this compound would yield 3-(dimethylphosphinyl)propan-1-amine. The primary amine group is generally stable under these reducing conditions.

Table 2: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reagent Examples | Potential Product(s) |

| Oxidation of Amine | H₂O₂, KMnO₄, Caro's acid | 3-Dimethylphosphorylpropan-1-nitroso, 3-Dimethylphosphorylpropan-1-nitro |

| Reduction of Phosphoryl | HSiCl₃, LiAlH₄ | 3-(Dimethylphosphinyl)propan-1-amine |

Computational and Theoretical Chemistry Studies of 3 Dimethylphosphorylpropan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. arxiv.org DFT calculations are instrumental in determining the ground-state geometry and electronic properties of molecules like 3-Dimethylphosphorylpropan-1-amine.

A typical DFT analysis would begin with a geometry optimization. Using a functional such as B3LYP or ωB97X-D and a basis set like 6-31+G(d,p), the calculation iteratively adjusts the positions of the atoms until the configuration with the lowest energy is found. nih.gov This optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the P=O and P-C bond lengths, the C-P-C and C-N-H bond angles, and the torsion angles of the propyl chain.

Once the optimized geometry is obtained, further analysis can reveal the electronic structure. Natural Bond Orbital (NBO) analysis is often employed to calculate the partial atomic charges on each atom. iaea.org This would quantify the high polarity of the phosphoryl (P=O) group, showing a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom. The analysis would also provide the charge on the nitrogen atom of the amine group, which is crucial for understanding its basicity and nucleophilicity.

Table 1: Predicted Molecular Geometry Parameters for a Generic Dialkyl-aminopropylphosphine Oxide from DFT Calculations This table presents typical values expected from a DFT calculation on a molecule structurally similar to this compound.

| Parameter | Typical Calculated Value |

|---|---|

| P=O Bond Length | ~1.50 Å |

| P-C (methyl) Bond Length | ~1.82 Å |

| P-C (propyl) Bond Length | ~1.83 Å |

| C-N Bond Length | ~1.47 Å |

| O=P-C Bond Angle | ~112° |

| C-P-C Bond Angle | ~106° |

While DFT is highly effective, ab initio methods provide a systematically improvable and often more accurate approach, albeit at a higher computational cost. github.io These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the "gold standard" Coupled Cluster theory [CCSD(T)], are based on first principles without empirical parameterization.

For this compound, high-level ab initio calculations can be used to refine the electronic structure provided by DFT. A key area of investigation for phosphine (B1218219) oxides is the nature of the phosphorus-oxygen bond. Ab initio calculations have shown that the P=O bond is best described as a highly polar, dative covalent bond with significant σ and π contributions. wikipedia.orgrsc.org These studies often conclude that phosphorus 3d-orbitals play a role in the π-bonding, contributing to the bond's short length and high strength. rsc.org Such calculations would provide a highly accurate description of the molecular orbitals and electron density distribution for this compound.

Conformational Analysis and Energy Landscapes of this compound

The flexible three-carbon propyl chain in this compound allows the molecule to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule. This is achieved by rotating the molecule around its single bonds (e.g., P-C, C-C, and C-N) and calculating the energy at each step. This process identifies low-energy, stable conformations (local minima) and the transition states that connect them. Theoretical studies on the molecular conformation of related α-aminophosphine oxides have been crucial in understanding their structure. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra or to confirm molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are routinely used to predict ¹H, ¹³C, and ³¹P chemical shifts. nih.gov The accuracy of these predictions can be significantly improved by applying a linear scaling correction, where the raw calculated shielding values are correlated against experimental shifts for a set of known compounds. github.ioyoutube.com This approach is particularly useful for complex organophosphorus compounds where spectral assignment can be challenging. nih.gov

For Infrared (IR) spectroscopy, DFT methods can accurately compute the vibrational frequencies and intensities of a molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic P=O stretching vibration, N-H stretching and bending modes, and various C-H and C-C vibrations. Calculated frequencies are often multiplied by an empirical scaling factor to correct for approximations in the computational model and the neglect of anharmonicity. Time-dependent DFT (TD-DFT) can further be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic excitations. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table shows a hypothetical comparison for key functional groups in this compound.

| Spectroscopic Data | Functional Group | Predicted Value (Scaled) | Typical Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | P=O Stretch | ~1150 cm⁻¹ | 1140-1190 cm⁻¹ |

| IR Frequency (cm⁻¹) | N-H Stretch | ~3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| ³¹P NMR Shift (ppm) | (CH₃)₂P(O)- | ~45 ppm | 40-55 ppm |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling can illuminate the detailed pathways of chemical reactions, providing insights that are often inaccessible to experiment alone. For this compound, this could involve studying its synthesis, decomposition, or its role as a ligand in catalysis.

DFT is used to map out the potential energy surface of a reaction. This involves locating the minimum-energy structures of the reactants, products, and any reaction intermediates. Crucially, the transition state structure—the highest energy point along the reaction coordinate—is also identified. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Computational studies have been successfully used to elucidate the mechanisms of various reactions involving phosphine oxides, such as their reduction or oxidation. rsc.orgnih.gov Theoretical analyses have also clarified the decomposition pathways of aminophosphine (B1255530) oxides in acidic media, suggesting an elimination reaction mechanism. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would typically involve placing one or more molecules in a box filled with water molecules and simulating their interactions over nanoseconds. Such simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the solute. The strongly hydrogen-bond-accepting phosphoryl oxygen and the hydrogen-bond-donating amine group would be expected to form a highly structured first solvation shell. This can be quantified using radial distribution functions (RDFs).

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and water can be analyzed. nih.govnsf.gov The strength and lifetime of hydrogen bonds to the P=O group versus the -NH₂ group could be compared.

Diffusion and Conformation: The simulation can predict the diffusion coefficient of the molecule in water and observe how its conformation changes over time in response to thermal motion and solvent interactions.

For higher accuracy, ab initio molecular dynamics (AIMD) can be employed. In AIMD, the forces between atoms are calculated "on the fly" using quantum mechanics, allowing for the simulation of chemical events like proton transfer. AIMD simulations of related phosphate (B84403) and phosphonic acid species have provided detailed microscopic understanding of their hydration shells and hydrogen bonding networks. researchgate.netresearchgate.netrsc.org

Catalytic Applications of 3 Dimethylphosphorylpropan 1 Amine and Its Derivatives

Role as a Ligand in Homogeneous Catalysis

Utility in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is intrinsically linked to the choice of ligand. wikipedia.orgwikipedia.orgharvard.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. harvard.edusnnu.edu.cnresearchgate.net Bulky and electron-rich phosphine (B1218219) ligands, particularly dialkylbiaryl phosphines, have proven to be highly effective in promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnih.gov The ligand's role is to stabilize the active palladium(0) species and facilitate the migratory insertion and β-hydride elimination steps.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope of this reaction to include a wide variety of amines and aryl chlorides. nih.govorganic-chemistry.orgrsc.org

While ligands containing both phosphine and amine groups are known, specific studies detailing the performance of 3-Dimethylphosphorylpropan-1-amine as a ligand in these named cross-coupling reactions are absent from the current body of scientific literature.

Exploration in Asymmetric Catalysis (If Chiral Derivatives are Explored)

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is of paramount importance, particularly in the pharmaceutical industry. This is often achieved by employing chiral ligands that create a chiral environment around the metal center, directing the stereochemical outcome of the reaction. researchgate.netnih.govsemanticscholar.org

Chiral monophosphorus ligands are known to be effective in a variety of asymmetric transformations. researchgate.net Similarly, chiral amines can be used as catalysts or as part of a larger chiral ligand structure. nih.govnih.gov The synthesis of a chiral derivative of this compound could potentially yield a novel P,N-ligand for asymmetric catalysis. However, there is currently no published research exploring the synthesis of such chiral derivatives or their application in asymmetric reactions.

Integration into Heterogeneous Catalysis Systems

To overcome challenges associated with catalyst-product separation in homogeneous catalysis, ligands can be anchored to solid supports, creating heterogeneous catalysts. This approach combines the high selectivity and mild reaction conditions of homogeneous systems with the practical advantages of easy recovery and recyclability of heterogeneous systems.

Primary amines, for instance, have been immobilized on polystyrene-based supports to create heterogeneous organocatalysts. nih.gov Similarly, phosphine ligands can be functionalized for attachment to solid matrices. A molecule like this compound, with its reactive amine functionality, is a candidate for immobilization onto a support material. Such a supported ligand could then be used to chelate metal ions for use in heterogeneous catalysis, for example, in the hydrogenation of nitriles. nih.govnih.gov Despite this potential, there are no specific reports of this compound being integrated into such heterogeneous systems.

Organocatalysis Utilizing the Amine or Phosphoryl Moiety of this compound

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govresearchgate.net Primary α-amino amides, for example, have been shown to be effective multifunctional organocatalysts. mdpi.com

The primary amine group of this compound could theoretically engage in enamine or iminium ion catalysis. The phosphoryl group (P=O) is a strong hydrogen bond acceptor and could play a role in organizing transition states through non-covalent interactions, a key principle in many organocatalytic systems. However, a search of the scientific literature reveals no studies where this compound has been explicitly used as an organocatalyst.

Advanced Materials Science Applications of 3 Dimethylphosphorylpropan 1 Amine

Polymer Chemistry: Incorporation as a Monomer or Modifier for Functional Polymers

The dual reactivity of 3-Dimethylphosphorylpropan-1-amine, stemming from its amine and phosphoryl functionalities, makes it a valuable monomer for the synthesis of functional polymers. The primary amine group can readily participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. researchgate.netcaltech.edunih.govyoutube.com The incorporation of the dimethylphosphoryl group along the polymer backbone imparts unique properties to the resulting materials.

One of the most significant contributions of the phosphoryl group is the enhancement of flame retardancy. nih.govuj.ac.zamdpi.comgoogle.com Organophosphorus compounds are well-known for their ability to act as flame retardants through mechanisms that can involve both the condensed phase (promoting char formation) and the gas phase (releasing radical scavengers). Polymers modified with this compound are therefore expected to exhibit improved fire resistance, a critical property for applications in electronics, construction, and transportation.

The synthesis of polyamides containing this compound can be achieved through standard polycondensation techniques. For instance, the reaction of this compound with a diacyl chloride would lead to a polyamide with pendant dimethylphosphoryl groups. The properties of these polyamides, such as their thermal stability, mechanical strength, and solubility, can be tailored by the choice of the co-monomer.

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Property Enhancement |

| This compound | Adipoyl chloride | Phosphoryl-functionalized Polyamide | Flame retardancy, adhesion |

| This compound | Terephthaloyl chloride | Phosphoryl-functionalized Aromatic Polyamide | Flame retardancy, thermal stability |

Development of Functional Coatings and Surface Modification Agents

The chemical structure of this compound makes it an excellent candidate for the development of functional coatings and for the modification of material surfaces. researchgate.netrsc.org The amine group provides a reactive handle for grafting the molecule onto surfaces that possess complementary functional groups, such as carboxylic acids or epoxides. Furthermore, the phosphonate (B1237965) moiety can strongly interact with metal oxide surfaces. nsf.govnih.gov

This dual-mode of interaction allows for the creation of robust and stable coatings on a variety of substrates, including metals, silica, and other inorganic materials. sigmaaldrich.comnih.gov For instance, the phosphonate group can form strong coordination bonds with surface metal atoms, while the amine group can be used for further functionalization or to impart specific properties to the surface, such as hydrophilicity or biocompatibility.

The application of coatings containing this compound can enhance properties like corrosion resistance, adhesion, and biocompatibility. The phosphoryl group is known to improve adhesion to metal surfaces, and the amine functionality can be protonated to create a positively charged surface, which can be beneficial for certain biological applications or for electrostatic layer-by-layer assembly.

Supramolecular Assemblies and Self-Assembly Processes Involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound shows significant promise. benthamdirect.comingentaconnect.comingentaconnect.com The ability of the amine and phosphoryl groups to participate in hydrogen bonding, electrostatic interactions, and coordination chemistry allows this molecule to engage in self-assembly processes, forming well-defined nanostructures. nih.govyoutube.com

The self-assembly of aminophosphonates can lead to the formation of various architectures, such as micelles, vesicles, or layered structures, depending on the conditions and the presence of other interacting species. wikipedia.org These organized assemblies can find applications in drug delivery, sensing, and catalysis. The supramolecular chemistry of organophosphorus compounds is a growing field of research, with a focus on creating receptors for specific molecules and ions. ethernet.edu.etacs.org

The interplay between the hydrogen-bonding capabilities of the amine and phosphoryl groups, along with potential van der Waals interactions of the propyl chain, can drive the formation of complex and functional supramolecular systems.

Applications in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable properties. nih.govchemrxiv.orgacs.orgchinesechemsoc.orgresearchgate.netacs.org The design and synthesis of these frameworks rely on the selection of appropriate organic linkers that connect metal nodes (in MOFs) or form covalent bonds with other linkers (in COFs).

This compound, or derivatives thereof, can be envisioned as a functional linker or a modulating agent in the synthesis of MOFs and COFs. While direct incorporation of this specific molecule as a primary linker might be challenging due to its flexibility, it could be used to functionalize larger, more rigid linker molecules. The amine group can be reacted with a poly-carboxylic acid or a poly-aldehyde linker precursor before the framework synthesis.

The presence of the dimethylphosphoryl group within the pores of a MOF or COF could introduce several advantageous properties. These include:

Enhanced Gas Adsorption: The polar phosphoryl group could increase the affinity of the framework for polar gases like carbon dioxide.

Catalytic Activity: The Lewis basicity of the phosphoryl oxygen could render the framework catalytically active for certain organic transformations.

Ion Exchange and Sensing: The phosphoryl group can act as a binding site for metal ions, making these frameworks potentially useful for ion exchange, separation, or sensing applications.

The synthesis of such functionalized frameworks would typically be carried out under solvothermal or hydrothermal conditions. researchgate.netrsc.orgnih.govrsc.orgresearchgate.netresearchgate.netnih.govyoutube.com The choice of solvent, temperature, and reaction time would be critical in directing the formation of the desired crystalline structure. The development of phosphonate-decorated COFs has already shown promise for applications such as actinide extraction from highly acidic solutions. chinesechemsoc.org

| Framework Type | Potential Role of this compound | Potential Application |

| MOF | Functional group on a linker or a modulator | Gas separation, catalysis, ion exchange |

| COF | Building block for a functionalized linker | Gas storage, catalysis, sensing |

Biochemical and Mechanistic Biological Interactions of 3 Dimethylphosphorylpropan 1 Amine Excluding Clinical Efficacy or Safety

Interaction with Enzyme Active Sites: Mechanistic Studies and Inhibition Kinetics (in vitro)

No studies were identified that specifically investigated the interaction of 3-Dimethylphosphorylpropan-1-amine with enzyme active sites or determined its inhibition kinetics.

In the broader class of aminophosphonates, many compounds are recognized as enzyme inhibitors. nih.govwikipedia.orgacs.org They often act as structural analogues of amino acids, targeting enzymes involved in amino acid metabolism. wikipedia.orgresearchgate.net For instance, various aminophosphonates have been shown to be competitive inhibitors of enzymes like aminopeptidases and protein tyrosine phosphatases (PTPs). nih.govnih.gov Some act as transition-state analogue inhibitors of peptidases and lipases. researchgate.net The mechanism can be reversible and competitive, or in some cases, irreversible through phosphonylation of active site serine residues. acs.org However, without experimental data, it is impossible to determine if this compound exhibits similar properties or which enzymes it might target.

Binding to Biomolecules: Investigation of Protein and Nucleic Acid Interactions (in vitro binding assays)

There is no available information from in vitro binding assays on the interaction of this compound with proteins or nucleic acids.

Research on related compounds suggests that the phosphonate (B1237965) group can be a key feature in biomolecular interactions. For example, phosphonate derivatives have been designed to bind to the active sites of enzymes. researchgate.net The amine group can also contribute to binding through hydrogen bonding and electrostatic interactions. The polarity and metabolic stability of phosphine (B1218219) oxides, a class to which this compound also belongs, are considered to facilitate high aqueous solubility, which could influence their interaction with biological molecules. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms (in vitro cell line studies)

Specific studies on the cellular uptake and intracellular distribution of this compound in vitro are not present in the available literature.

General studies on aminophosphonates indicate varied mechanisms of cellular entry. Some studies have shown that cellular uptake can occur via rapid passive permeation. nih.gov The physicochemical properties of a given aminophosphonate, such as its size, charge, and lipophilicity, would be expected to play a significant role in how it crosses the cell membrane. The process of cellular uptake is a complex one, potentially involving multiple pathways. rsc.org Without dedicated studies, the mechanism for this compound remains unknown. Some in silico predictions on related compounds have been used to estimate cell permeability, but these are not a substitute for experimental data. mdpi.com

Modulation of Cellular Pathways: Mechanistic Elucidation of Biological Responses (in vitro)

There are no published in vitro studies elucidating how this compound might modulate cellular pathways or the mechanistic basis for any biological responses.

The broader class of aminophosphonates has been shown to exert various biological effects, including antimicrobial, anticancer, and enzyme-inhibiting activities. dntb.gov.uanih.govnih.gov For example, some phosphine oxide derivatives have been found to induce cell cycle arrest and the production of reactive oxygen species (ROS) in cancer cell lines. nih.gov These effects are the result of complex interactions with various cellular signaling pathways. However, attributing any of these activities to this compound would be purely speculative.

Structure-Activity Relationships (SAR) for Biological Target Engagement (in vitro)

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies involving this compound have been conducted.

SAR studies on various series of aminophosphonate derivatives have demonstrated that small changes in their structure can significantly impact their biological activity. nih.govresearchgate.net For instance, the nature of substituents on the amine or the phosphonate group can influence enzyme inhibitory potency and selectivity. nih.govnih.gov The development of SAR is a critical step in medicinal chemistry for optimizing the activity of lead compounds. nih.govmdpi.com

Advanced Analytical Methodologies for Detection and Quantification of 3 Dimethylphosphorylpropan 1 Amine in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Advanced Detection (e.g., Mass Spectrometry, Electrochemical Detection)

Chromatographic techniques are the cornerstone of modern analytical chemistry for separating complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, especially when coupled with sensitive detectors like Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): For non-volatile, polar compounds like aminophosphonates, HPLC is often the method of choice. A study on α-aminophosphonates utilized a Perkin Elmer series 200 HPLC system with a C18 column and a gradient elution of water and acetonitrile (B52724) with 0.1% formic acid. nih.gov Detection was achieved via mass spectrometry. nih.gov However, compounds like 3-Dimethylphosphorylpropan-1-amine, which lack a strong chromophore, may require derivatization to be detected by UV-Vis detectors. digitellinc.comresearchgate.net Pre-column derivatization with agents like 9-fluorenylmethylchloroformate (FMOC-Cl) is a common strategy to attach a UV-active or fluorescent tag to the amine group, enhancing detection sensitivity. digitellinc.comresearchgate.net

Gas Chromatography (GC): GC is highly effective for volatile and thermally stable compounds. For polar compounds containing amine and phosphonate (B1237965) groups, derivatization is typically necessary to increase volatility and improve chromatographic peak shape. While specific GC methods for this compound are not available, general methods for organophosphorus pesticides often involve extraction with a solvent mixture like methylene (B1212753) chloride/hexane (B92381), followed by analysis using a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which are selective for phosphorus-containing compounds. epa.gov For confirmation, GC-MS is the definitive technique.

Despite the broad applicability of these techniques, no published research articles present optimized and validated HPLC-MS or GC-MS methods specifically for the analysis of this compound.

Capillary Electrophoresis (CE) Method Development for this compound

Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to chromatography. CE separates ions based on their electrophoretic mobility in an electric field. For small amines and amino acids, CE analysis can be highly effective. nih.gov

Method development in CE involves optimizing the background electrolyte (BGE), pH, separation voltage, and capillary coating. nih.gov For instance, a study on the analysis of organic amines in saline samples used a 75 mM borate (B1201080) buffer at pH 9.5 for labeling the amines prior to separation. nih.gov Another method for dapoxetine (B195078) and related amine impurities utilized a dual cyclodextrin (B1172386) system in a phosphate (B84403) buffer to achieve chiral separation. benthamopen.comresearchgate.net

Given its primary amine group, this compound would be a suitable candidate for CE analysis. However, there is no specific CE method developed or validated for this compound in the existing literature. The development of such a method would require systematic optimization of separation conditions, potentially including the use of coated capillaries or buffer additives to manage the interaction of the analyte with the capillary wall.

Development of Spectrophotometric and Electrochemical Methods for Trace Analysis

Spectrophotometric Methods: These methods are often used for their simplicity and cost-effectiveness. They rely on the formation of a colored product that can be measured with a spectrophotometer. For primary amines, various reagents can be used to produce a colored derivative. arcjournals.org For example, a method for determining organophosphorus pesticides involves a reaction with 4-(4-nitrobenzyl)pyridine (B86830) to produce a colored dye. rsc.org Another approach for analyzing organophosphates uses a magnesia mixture to form a precipitate that can be measured. nih.gov

A key challenge for the spectrophotometric analysis of this compound would be the potential for interference from other amines or phosphorus-containing compounds in the sample matrix. A specific color-forming reaction would need to be identified and optimized. Currently, no such specific spectrophotometric method for this compound has been reported.

Electrochemical Methods: Electrochemical sensors offer high sensitivity, portability, and the potential for real-time analysis. sigmaaldrich.combenthamopen.com These sensors can be based on various principles, including the direct oxidation or reduction of the analyte or the use of enzymes that are inhibited by the target compound. For organophosphorus compounds, biosensors often utilize acetylcholinesterase (AChE), where the inhibition of the enzyme's activity by the pesticide is measured. nih.govnih.gov The oxidation of glyphosate, an organophosphorus compound, on a gold nanoparticle-coated electrode has been used for its detection. youtube.com

While electrochemical methods hold promise for the sensitive detection of this compound due to its organophosphorus structure, no electrochemical sensors or methods have been specifically designed or validated for this analyte.

Optimization of Sample Preparation Strategies for Diverse Sample Matrices

Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte of interest from interfering components in complex matrices such as soil, water, or biological fluids. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases. For organophosphorus pesticides in water, extraction with a solvent like 15% methylene chloride in hexane is a standard procedure. epa.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. This technique is highly versatile and can be tailored by selecting different sorbent materials. For organophosphorus pesticides, various materials including graphene aerogels have been used as SPE sorbents. researchgate.netresearchgate.net Dispersive solid-phase microextraction (DSPME) is a variation that offers fast and efficient extraction with minimal solvent use. mdpi.com

The optimization of a sample preparation strategy for this compound would depend on its physicochemical properties (e.g., polarity, pKa) and the nature of the sample matrix. This would involve selecting an appropriate sorbent and eluting solvent for SPE, or optimizing the solvent system and pH for LLE. To date, no studies have been published detailing an optimized sample preparation strategy specifically for this compound.

Environmental Impact and Degradation Studies of 3 Dimethylphosphorylpropan 1 Amine

Biodegradation Pathways and Kinetics in Environmental Systems

The biodegradation of aminophosphonates, a class of compounds to which 3-Dimethylphosphorylpropan-1-amine belongs, is a critical process influencing their persistence in the environment. Microorganisms have evolved specific enzymatic pathways to cleave the stable carbon-phosphorus (C-P) bond, allowing them to utilize these compounds as a source of phosphorus or nitrogen. mpg.deresearchgate.net

Two primary biodegradation pathways have been identified for aminophosphonates:

C-P Lyase Pathway: This pathway involves the direct cleavage of the C-P bond by a complex of enzymes known as C-P lyase. mpg.de This process releases phosphate (B84403), which can be assimilated by the microorganisms, and the corresponding organic molecule. For this compound, this would likely result in the formation of N,N-dimethylpropylamine and phosphate. Studies on other aminophosphonates, like glyphosate, have shown that this pathway is a key degradation mechanism in some bacteria. researchgate.net

C-N Bond Cleavage Pathway: An alternative pathway involves the cleavage of the carbon-nitrogen (C-N) bond. For some aminophosphonates, this is the initial step in degradation, leading to the formation of different intermediate products. mpg.deresearchgate.net In the case of this compound, this would yield 3-dimethylphosphorylpropane and ammonia (B1221849).

The kinetics of biodegradation can be influenced by several factors, including the microbial community present, nutrient availability, and the presence of other organic compounds. Some bacteria are capable of utilizing aminophosphonates as their sole source of phosphorus or nitrogen, which can enhance degradation rates in nutrient-limited environments. oup.com For instance, Ochrobactrum sp. BTU1 has been shown to degrade various aminophosphonates, utilizing them as a phosphorus source. mpg.de

Table 1: Potential Biodegradation Products of this compound

| Parent Compound | Pathway | Potential Products |

| This compound | C-P Lyase | N,N-Dimethylpropylamine, Phosphate |

| This compound | C-N Cleavage | 3-Dimethylphosphorylpropane, Ammonia |

This table presents potential biodegradation products based on known pathways for analogous compounds, as specific data for this compound is not available.

Photolytic and Hydrolytic Degradation Mechanisms of this compound

Photolytic and hydrolytic degradation are significant abiotic processes that can contribute to the breakdown of organic compounds in the environment.

Photolytic Degradation: Sunlight, particularly in the UV spectrum, can induce the degradation of aminophosphonates. The presence of photosensitizing agents, such as iron oxides, can significantly accelerate this process. nih.gov Studies on various aminophosphonates have demonstrated that photodegradation is a major degradation pathway in aquatic environments. nih.govresearchgate.net The degradation process often involves the formation of reactive oxygen species that attack the aminophosphonate molecule, leading to the cleavage of C-P and C-N bonds. nih.gov For this compound, it can be expected that photolytic degradation would be enhanced in the presence of iron and would likely lead to mineralization over time.

Hydrolytic Degradation: The C-P bond in phosphonates is generally resistant to hydrolysis under neutral pH conditions. researchgate.net However, under acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can occur. nih.gov The hydrolysis of the P-O-C bonds in esters of phosphonic acids is a well-documented process, but the cleavage of the C-P bond is more challenging. nih.gov Theoretical studies on model α-aminophosphonates suggest that acidic conditions can facilitate C-P bond cleavage through a multi-step process involving protonation of the amine group. nih.gov Therefore, the hydrolytic stability of this compound is expected to be high at neutral pH but may decrease in highly acidic or alkaline environments.

Table 2: Factors Influencing Abiotic Degradation of Aminophosphonates

| Degradation Process | Influencing Factors | Effect |

| Photolysis | UV radiation | Induces degradation |

| Photolysis | Iron (Fe) ions | Enhances degradation rate |

| Hydrolysis | pH | More likely to occur at acidic or basic extremes |

| Hydrolysis | Temperature | Higher temperatures can increase hydrolysis rates |

This table is based on general findings for aminophosphonates, as specific data for this compound is not available.

Ecotoxicity Studies (Non-human, focusing on environmental fate and impact on model organisms, e.g., aquatic invertebrates, plants)

Aquatic Invertebrates: Daphnia magna is a standard model organism for aquatic toxicity testing. tdx.catresearchgate.net Various organophosphorus compounds have been shown to have toxic effects on Daphnia magna, with endpoints typically being immobilization or effects on reproduction. tdx.catnih.gov The toxicity can vary significantly depending on the specific structure of the compound. For example, some organophosphorus pesticides are highly toxic to aquatic invertebrates. mdpi.com The amine functional group can also contribute to toxicity.

Plants: The effect of organophosphorus compounds on plants is varied. Some, like the herbicide glyphosate, are designed to be phytotoxic. phosphonates.org Others may have less direct effects. The uptake and translocation of these compounds in plants can occur, potentially leading to bioaccumulation and effects on growth and development. Standard tests for phytotoxicity involve assessing seed germination and seedling growth. ivami.com

Table 3: General Ecotoxicity of Related Compound Classes to Model Organisms

| Compound Class | Model Organism | Observed Effects |

| Organophosphorus Pesticides | Daphnia magna | Acute immobilization, reproductive effects tdx.cat |

| Amines | Aquatic Organisms | Varied toxicity, with some showing effects at low mg/L concentrations nih.gov |

| Organophosphonates | Algae | Can be utilized as a phosphorus source, but high concentrations may be inhibitory |

This table provides a general overview of the toxicity of related compound classes. Specific testing on this compound is required for an accurate assessment of its ecotoxicity.